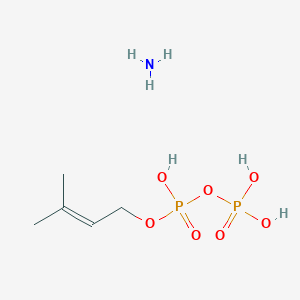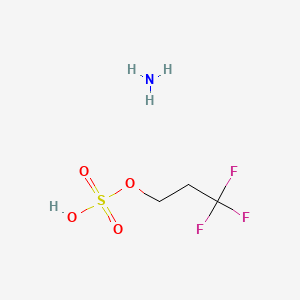![molecular formula C17H13N3O4 B13414950 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol CAS No. 6410-21-5](/img/structure/B13414950.png)
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. It has applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with naphthalen-2-ol. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, a mixture of hydrochloric acid and sodium nitrite can be used to generate the diazonium salt, which is then coupled with naphthalen-2-ol in an alkaline medium .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow synthesis techniques. This method allows for better control over reaction conditions and can lead to higher yields and purities . The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
化学反应分析
Types of Reactions
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amino derivatives .
科学研究应用
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures . The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
相似化合物的比较
Similar Compounds
- 1-[(4-Nitrophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Methyl-2-nitrophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Chlorophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Fluorophenyl)diazenyl]naphthalen-2-ol
Uniqueness
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol is unique due to the presence of both methoxy and nitro groups, which influence its electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific color properties and chemical reactivity .
属性
CAS 编号 |
6410-21-5 |
|---|---|
分子式 |
C17H13N3O4 |
分子量 |
323.30 g/mol |
IUPAC 名称 |
1-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O4/c1-24-16-10-12(20(22)23)7-8-14(16)18-19-17-13-5-3-2-4-11(13)6-9-15(17)21/h2-10,21H,1H3 |
InChI 键 |
CLSPRGRKAKPJNX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


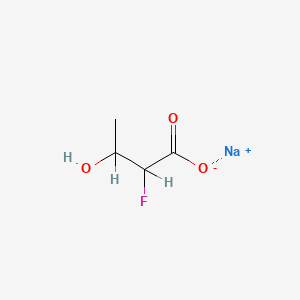
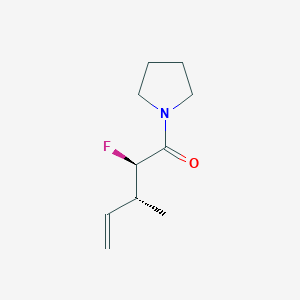
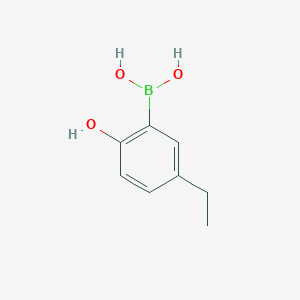
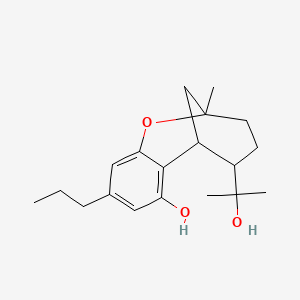
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
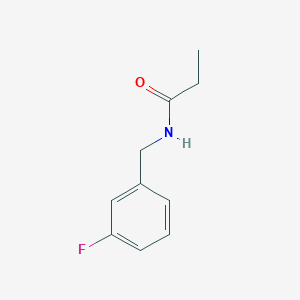
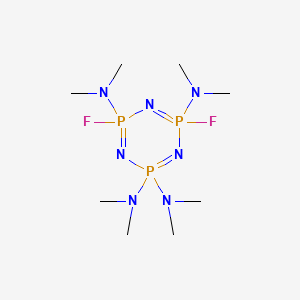
![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
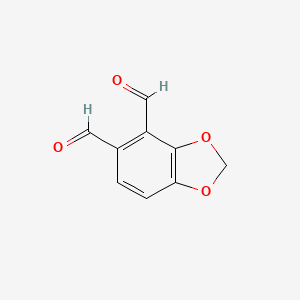
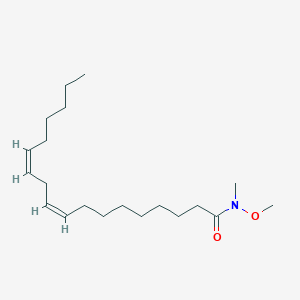
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
